molecular formula C70H60ClN9O16 B131144 Kistamicin B CAS No. 155683-51-5

Kistamicin B

Cat. No.: B131144
CAS No.: 155683-51-5
M. Wt: 1318.7 g/mol
InChI Key: ACUGLGSAQKAJRT-KZGAUPIUSA-N
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Description

The compound Kistamicin B is a complex organic molecule with a highly intricate structure

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:

    Formation of the core structure: This step typically involves cyclization reactions to form the polycyclic framework.

    Functional group modifications: Introduction of hydroxyl, chloro, and carboxylic acid groups through selective reactions such as halogenation, hydroxylation, and carboxylation.

    Coupling reactions: Use of coupling agents to attach various side chains and functional groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to produce larger quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carboxylic acid group would produce alcohols.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting key enzymes. In cancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Kistamicin B
  • This compound

Uniqueness

This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which confer diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

155683-51-5

Molecular Formula

C70H60ClN9O16

Molecular Weight

1318.7 g/mol

IUPAC Name

(1R,22R,25S,28R,31S,42R)-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[(2R)-3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid

InChI

InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)/t51-,52-,53-,58+,59+,60-,61-/m1/s1

InChI Key

ACUGLGSAQKAJRT-KZGAUPIUSA-N

Isomeric SMILES

C1[C@H]2C(=O)N[C@H](C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)[C@H](C(=O)N2)NC(=O)[C@H]5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)C[C@H](C(=O)N[C@@H](C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

SMILES

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Canonical SMILES

C1C2C(=O)NC(C3=CC(=C(C=C3)O)OC4=C(C=C(C=C4)C(C(=O)N2)NC(=O)C5C6=CC(=C(C(=C6)OC7=CC=C1C=C7)O)C8=CC9=C(C=C8)C(=CN9)CC(C(=O)NC(C(=O)N5)C1=CC(=CC(=C1)O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)NCCC1=CC=CC=C1)Cl)C(=O)O

Synonyms

kistamicin B

Origin of Product

United States

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